

# Monoammonium L-glutamate monohydrate chemical properties

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## Compound of Interest

Compound Name: Monoammonium L-glutamate  
monohydrate

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## Monoammonium L-glutamate Monohydrate: A Technical Guide

### Introduction

**Monoammonium L-glutamate monohydrate** (MAG) is the ammonium salt of L-glutamic acid, a naturally occurring amino acid. It is identified by the CAS number 7558-63-6 for the anhydrous form and 139883-82-2 for the monohydrate.<sup>[1][2][3][4]</sup> Functionally, it is utilized in the food industry as a flavor enhancer and salt substitute, designated by the INS number 624 and the E number E624.<sup>[1][5][6][7]</sup> This document provides an in-depth overview of its chemical and physical properties, analytical methodologies, and stability, tailored for researchers, scientists, and professionals in drug development.

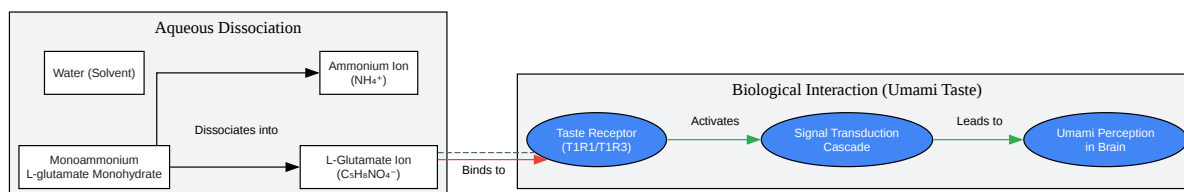
## Chemical and Physical Properties

The fundamental physicochemical properties of **monoammonium L-glutamate monohydrate** are summarized below. These parameters are critical for its application, formulation, and quality control.

Property	Value	Source(s)
Chemical Name	Monoammonium L-glutamate monohydrate	[3]
Synonyms	Ammonium glutamate, INS No. 624, E624	[1][3][7]
CAS Number	139883-82-2 (Monohydrate), 7558-63-6 (Anhydrous)	[2][3]
Molecular Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub> O <sub>4</sub> · H <sub>2</sub> O	[3]
Molecular Weight	182.18 g/mol	[2][3]
Appearance	White, practically odorless crystals or crystalline powder	[2][3][7][8]
Solubility	Freely soluble in water; practically insoluble in ethanol or ether	[1][2][3][7]
pH (5% w/v solution)	6.0 - 7.0	[1][2][3][7]
Specific Rotation [α] <sub>D</sub> /20	+25.4° to +26.4° (10% w/v solution in 2N HCl on anhydrous basis)	[1][2][3]
Assay (Purity)	Not less than 99.0% on the dried basis	[3]
Loss on Drying	Not more than 0.5% (50°C, 4 h)	[3]

## Chemical Structure and Biological Interaction

In an aqueous environment, **monoammonium L-glutamate monohydrate** readily dissociates into an ammonium ion (NH<sub>4</sub><sup>+</sup>) and an L-glutamate anion. The L-glutamate ion is the active component responsible for eliciting the umami taste, the fifth basic taste, by interacting with specific G-protein coupled receptors (e.g., T1R1/T1R3) on the human tongue.[5] This mechanism is fundamental to its function as a flavor enhancer.



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Caption: Dissociation of MAG and subsequent binding of L-glutamate to umami taste receptors.

## Experimental Protocols

Detailed methodologies for determining key quality attributes of monoammonium L-glutamate are provided below.

### Assay (Purity) by Non-Aqueous Titration

This method determines the purity of the substance on a dried basis.[3]

- Principle: The sample, acting as a base, is titrated with perchloric acid in a non-aqueous solvent system. The endpoint is determined potentiometrically.
- Apparatus:
  - Analytical balance (accurate to 0.1 mg)
  - Potentiometer with a suitable electrode system
  - 100 mL beaker
  - 50 mL burette

- Reagents:
  - Formic acid (≥98%)
  - Glacial acetic acid
  - 0.1 N Perchloric acid in glacial acetic acid, standardized
- Procedure:
  - Accurately weigh approximately 200 mg of the previously dried sample.
  - Dissolve the sample in 6 mL of formic acid.
  - Add 100 mL of glacial acetic acid to the solution.
  - Titrate the solution with 0.1 N perchloric acid, recording the potential (mV) or pH readings as a function of titrant volume.
  - Determine the endpoint from the inflection point of the titration curve.
  - Perform a blank determination using the same quantities of reagents and subtract the blank volume from the sample titration volume.
- Calculation: Each mL of 0.1 N perchloric acid is equivalent to 9.106 mg of  $C_5H_{12}N_2O_4 \cdot H_2O$ .  
[3] Purity (%) =  $(V_{\text{sample}} - V_{\text{blank}}) \times N \times 9.106 / W_{\text{sample}} \times 100$  Where:
  - $V_{\text{sample}}$  = Volume of perchloric acid for the sample (mL)
  - $V_{\text{blank}}$  = Volume of perchloric acid for the blank (mL)
  - N = Normality of the perchloric acid solution
  - $W_{\text{sample}}$  = Weight of the dried sample (mg)

## Determination of Specific Rotation

This procedure measures the chiral purity of the L-enantiomer.[3]

- Principle: The angle of rotation of plane-polarized light that passes through a solution of the sample is measured. This rotation is characteristic of the substance's stereochemistry and concentration.
- Apparatus:
  - Calibrated polarimeter with a sodium lamp (589 nm)
  - 200 mm polarimeter tube
  - Volumetric flasks
- Reagents:
  - 2N Hydrochloric acid
- Procedure:
  - Prepare a 10% (w/v) solution of the sample, calculated on the anhydrous basis, in 2N hydrochloric acid.
  - Ensure the solution is clear and free of undissolved particles.
  - Maintain the solution and the polarimeter at a constant temperature of 20°C.
  - Rinse the 200 mm polarimeter tube with the solution and then fill it, ensuring no air bubbles are present.
  - Place the tube in the polarimeter and measure the optical rotation.

## Determination of pH

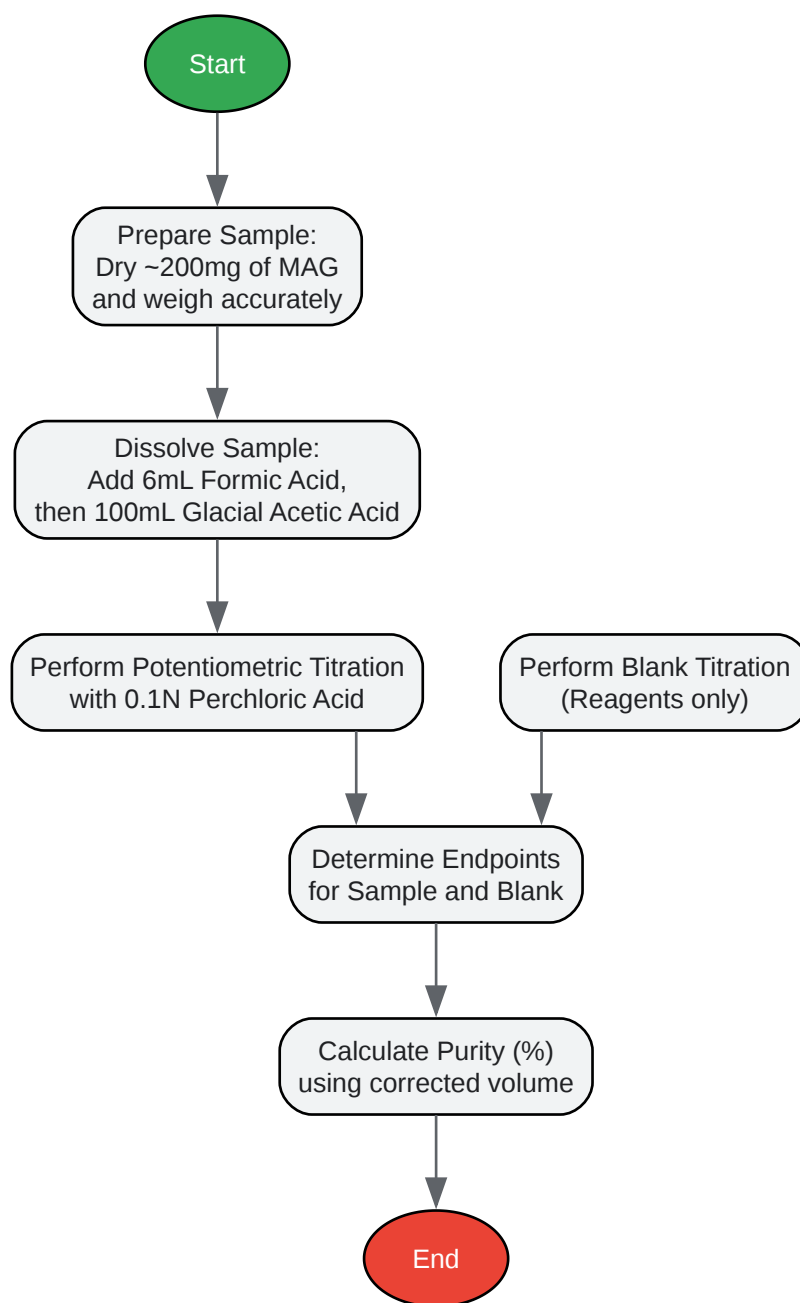
This protocol measures the pH of an aqueous solution of the sample.[3]

- Principle: The hydrogen ion activity of a solution is measured using a calibrated pH meter and electrode system.
- Apparatus:

- pH meter with a glass electrode, calibrated with standard buffers (e.g., pH 4.0, 7.0, 10.0)
- Beakers
- Reagents:
  - CO<sub>2</sub>-free deionized water
- Procedure:
  - Accurately weigh 5 g of the sample.
  - Dissolve it in and dilute to 100 mL with CO<sub>2</sub>-free deionized water to prepare a 5% (w/v) solution.
  - Immerse the calibrated pH electrode into the solution.
  - Allow the reading to stabilize and record the pH value.

## Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the assay determination protocol described in section 3.1.



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